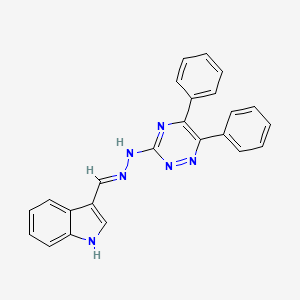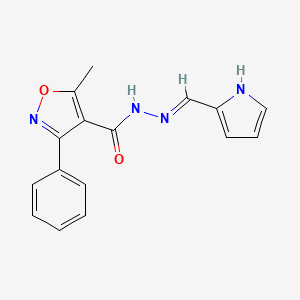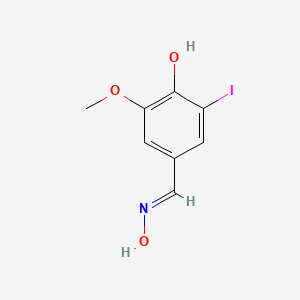![molecular formula C17H27NO4S B604745 4-[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]morpholine CAS No. 1163729-88-1](/img/structure/B604745.png)
4-[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]morpholine is an organic compound with the molecular formula C17H27NO4S and a molecular weight of 341.5 g/mol This compound is characterized by its unique structure, which includes a morpholine ring substituted with a benzenesulfonyl group that is further modified with dimethyl and pentyloxy groups
Preparation Methods
The synthesis of 4-[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of a suitable aromatic precursor to introduce the sulfonyl group.
Introduction of the pentyloxy group: The pentyloxy group can be introduced via an etherification reaction using an appropriate alkylating agent.
Formation of the morpholine ring: The final step involves the formation of the morpholine ring through a cyclization reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects. The pentyloxy and dimethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar compounds to 4-[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]morpholine include other sulfonyl morpholines with different substituents. For example:
4-[4,5-Dimethyl-2-(methoxy)benzenesulfonyl]morpholine: Similar structure but with a methoxy group instead of a pentyloxy group.
4-[4,5-Dimethyl-2-(ethoxy)benzenesulfonyl]morpholine: Similar structure but with an ethoxy group instead of a pentyloxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in different ways compared to its analogs .
Properties
CAS No. |
1163729-88-1 |
|---|---|
Molecular Formula |
C17H27NO4S |
Molecular Weight |
341.5g/mol |
IUPAC Name |
4-(4,5-dimethyl-2-pentoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C17H27NO4S/c1-4-5-6-9-22-16-12-14(2)15(3)13-17(16)23(19,20)18-7-10-21-11-8-18/h12-13H,4-11H2,1-3H3 |
InChI Key |
KDZVWGQDKOMJOW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B604662.png)

![2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B604664.png)
![2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604666.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
![2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE](/img/structure/B604673.png)

![2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B604677.png)
![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B604684.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604685.png)
